2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid is a complex organic compound with the molecular formula C13H10ClN3O5S . This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a chloro and methylsulfonyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles or oxidizing agents for substitution and oxidation reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid is utilized in various fields of scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary, but studies often focus on its ability to modulate biochemical pathways related to its structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid include:
2-Chloro-4-(methylsulfonyl)benzoic acid: Shares a similar benzoic acid moiety but lacks the pyrimidine ring.
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Contains the pyrimidine ring but differs in the substitution pattern.
Eigenschaften
Molekularformel |
C13H10ClN3O5S |
---|---|
Molekulargewicht |
355.75 g/mol |
IUPAC-Name |
2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10ClN3O5S/c1-23(21,22)13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
DJVFZJRRDYERNB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.